4-Methyl-5-phenylisoxazole
Overview
Description
4-Methyl-5-phenylisoxazole is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are a type of heterocyclic compound that consists of a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 4-Methyl-5-phenylisoxazole can be analyzed using various techniques. For instance, MolView, a structural formula editor and 3D model viewer, can be used to draw the molecule and convert it into a 3D model .Chemical Reactions Analysis
Isoxazoles, including 4-Methyl-5-phenylisoxazole, can undergo various chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions . Moreover, they can be used in the synthesis of other compounds. For example, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a related compound, has been used in the preparation of intermediates for the synthesis of penicillin .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-5-phenylisoxazole can be analyzed using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Scientific Research Applications
Photochemistry and Vibrational Spectra of Matrix-Isolated Compounds : Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a derivative of 4-Methyl-5-phenylisoxazole, has been studied for its photochemical properties when isolated in low temperature argon and xenon matrices. The study revealed the existence of three low energy conformers of MCPIC, and provided insights into the photoisomerization process from isoxazole to oxazole, confirming the mechanistic relevance of azirine and nitrile-ylide intermediates in this process (Lopes et al., 2011).
Electrophilic Substitution Reactions : Research on 3-Methyl-5-phenylisoxazole and 5-Methyl-3-phenylisoxazole showed their reactivity in nitration reactions. These compounds undergo nitration as conjugate acids at specific positions on the phenyl group. This study provided standard rates for nitration and discussed the influence of the charged and neutral isoxazolyl substituents (Katritzky et al., 1975).
Reactions with Electrophilic Compounds : The reactivity of 3-methyl-5-phenylisoxazole against various electrophilic compounds was studied. This research found that the nature of the products depends on the type of base and electrophilic compounds used, highlighting the potential for diverse synthetic applications (Alberola et al., 1992).
Synthesis of Bioactive Compounds : Studies have been conducted on the synthesis of various biologically active compounds involving 4-Methyl-5-phenylisoxazole derivatives. For instance, synthesis and antiprotozoal activity of 4,5-dihydroisoxazole derivatives carrying phenyl- or methyl-sulfonyl groups at position 5 were investigated, reflecting their potential in developing anti-infective agents (Dürüst et al., 2013).
Pharmacological Characterization : The compound 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) was used as a model to design new series of diarylisoxazoles. These compounds were found to be selective cyclooxygenase-1 (COX-1) inhibitors, showing potential in developing new therapeutic agents (Vitale et al., 2013).
Safety And Hazards
Future Directions
Given the significance of isoxazoles in drug discovery, there is a continuous effort to develop new synthetic strategies and to explore their potential applications. For instance, there is a growing interest in developing eco-friendly synthetic strategies and in exploring the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Furthermore, isoxazole derivatives have shown potential as anti-Parkinson agents, suggesting a promising direction for future research .
properties
IUPAC Name |
4-methyl-5-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJQHYLLYUTCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-phenylisoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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